molecular formula C17H17NO5 B5641986 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid

4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid

Cat. No.: B5641986
M. Wt: 315.32 g/mol
InChI Key: CKPZGTHZUDGOEK-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid is a substituted benzoic acid derivative characterized by:

  • A benzoic acid backbone with methoxy (-OCH₃) groups at positions 4 and 3.
  • A 3-methylbenzoyl (3-methyl-substituted benzamide) group at position 2.

This compound is structurally related to bioactive molecules, as methoxy and benzoylamino groups are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-10-5-4-6-11(7-10)16(19)18-13-9-15(23-3)14(22-2)8-12(13)17(20)21/h4-9H,1-3H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPZGTHZUDGOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethoxybenzoic acid and 3-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF).

    Coupling Reaction: The 3-methylbenzoyl chloride is reacted with 4,5-dimethoxybenzoic acid in the presence of TEA and THF to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the 3-methylbenzoyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1.1 Anti-Cancer Properties

Research indicates that derivatives of 4,5-dimethoxybenzoic acid exhibit significant anti-cancer activity. Studies have shown that compounds with similar structures can inhibit various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a compound structurally related to 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid demonstrated an IC50 value of 22.54 µM against MCF-7 cells, indicating promising anti-cancer potential .

1.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. Compounds derived from this structure showed selectivity indices indicating stronger inhibition of COX-2 compared to COX-1, suggesting a potential for developing anti-inflammatory drugs with fewer side effects .

Synthesis and Derivatives

2.1 Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis often begins with p-aminobenzoic acid or its derivatives.
  • Substitution Reactions: The introduction of methoxy groups and the subsequent acylation with 3-methylbenzoyl chloride are key steps.

These synthetic pathways not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

2.2 Case Studies on Derivatives

Various studies have explored the biological activity of derivatives synthesized from this compound. For instance:

  • A derivative exhibited an IC50 value of 0.16 µM against specific cancer cell lines, outperforming existing treatments like C646 .
  • Another study highlighted a derivative's ability to inhibit VEGFR-2 with an IC50 value ranging from 83.4% to 87.3%, showcasing its potential in cancer therapy .

Potential Therapeutic Uses

3.1 Antimicrobial Activity

Emerging research suggests that compounds related to 4,5-dimethoxybenzoic acid may possess antimicrobial properties. Screening against various bacterial strains has indicated broad-spectrum activity comparable to standard antibiotics such as ketoconazole and norfloxacin . This opens avenues for developing new antimicrobial agents based on this chemical scaffold.

3.2 Neuroprotective Effects

There is ongoing research into the neuroprotective effects of compounds derived from benzoic acid analogs. Preliminary studies suggest that they may inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . The inhibition of AChE could lead to improved cognitive function and memory retention.

Conclusion and Future Directions

The compound this compound holds significant promise in various biomedical applications, particularly in oncology and anti-inflammatory therapies. Continued research into its derivatives may yield novel compounds with enhanced efficacy and reduced side effects.

Future studies should focus on:

  • Clinical Trials: To evaluate the safety and efficacy of these compounds in human subjects.
  • Mechanistic Studies: To better understand the pathways through which these compounds exert their biological effects.

By leveraging its unique chemical structure, researchers can explore new therapeutic avenues that could significantly impact healthcare outcomes.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid 3-Methylbenzoylamino C₁₇H₁₇NO₅ 327.33 Not explicitly reported in evidence; inferred properties based on structural analogs.
2-(Benzoylamino)-4,5-dimethoxybenzoic acid Benzoylamino (unsubstituted phenyl) C₁₆H₁₅NO₅ 301.30 Studied for potential bioactivity; higher polarity due to lack of methyl group.
4,5-Dimethoxy-2-[(2-thiophen-2-ylacetyl)amino]benzoic acid Thiophene-2-acetylamino C₁₅H₁₅NO₅S 345.35 Sulfur-containing analog; may exhibit distinct electronic properties and binding affinity.
4,5-Dimethoxy-2-[(3-[1,2,4]triazol-1-yl-adamantane-1-carbonyl)amino]benzoic acid methyl ester Triazole-adamantane-carbonyl C₂₃H₂₈N₄O₅ 440.49 Bulky substituent likely reduces solubility; potential for enhanced steric selectivity.
Methyl 2-amino-4,5-dimethoxybenzoate Amino (-NH₂) C₁₀H₁₃NO₄ 211.22 Ester derivative; reduced acidity compared to carboxylic acid analogs.

Key Observations:

Substituent Effects on Polarity and Solubility: The 3-methylbenzoyl group in the target compound increases lipophilicity compared to the unsubstituted benzoylamino analog (C₁₆H₁₅NO₅) . This may enhance membrane permeability in biological systems. The thiophene-acetylamino derivative (C₁₅H₁₅NO₅S) introduces a sulfur atom, which could alter electronic properties and hydrogen-bonding capacity .

Biological Activity Trends :

  • Methoxy groups generally enhance metabolic stability by blocking oxidation sites. However, bulky groups like triazole-adamantane (C₂₃H₂₈N₄O₅) may hinder binding to target receptors despite improving selectivity .

Synthetic Accessibility: Esters (e.g., methyl 2-amino-4,5-dimethoxybenzoate, C₁₀H₁₃NO₄) are easier to synthesize than carboxylic acids due to reduced reactivity of the ester group .

Quantitative Structure-Toxicity Relationship (QSTR) Insights

highlights that benzoic acid derivatives' toxicity (LD₅₀ in mice) correlates with molecular connectivity indices (e.g., ⁰J, ¹J). For example:

  • Electron-donating groups (e.g., methoxy) may reduce acute toxicity compared to electron-withdrawing groups (e.g., nitro) by modulating electron density and metabolic pathways.

Biological Activity

4,5-Dimethoxy-2-[(3-methylbenzoyl)amino]benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including two methoxy groups and a 3-methylbenzoyl moiety. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C16H17NO5. Its structure can be represented as follows:

IUPAC Name 4,5dimethoxy 2 [(3methylbenzoyl)amino] benzoic acid\text{IUPAC Name }4,5-\text{dimethoxy 2 }[(3-\text{methylbenzoyl})\text{amino}]\text{ benzoic acid}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antibacterial Activity : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have indicated promising results.

The biological activity of this compound is thought to involve interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Signaling Pathways Modulation : It could modulate pathways related to apoptosis and cell proliferation.

Antioxidant Activity

A study demonstrated that derivatives of benzoic acid could enhance the activity of cellular protein degradation systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and may be influenced by compounds like this compound .

Antibacterial Activity

In vitro assays have shown that this compound exhibits antibacterial properties against various strains. For instance, the compound's effectiveness was tested against E. coli and Staphylococcus aureus, revealing significant inhibition zones .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and modulate inflammatory responses in human cells. This suggests a potential for developing anti-inflammatory therapies based on this compound .

Anticancer Potential

In studies involving cancer cell lines such as Hep-G2 (liver cancer) and A2058 (melanoma), this compound exhibited cytotoxic effects at certain concentrations. The IC50 values for these assays are critical for evaluating the compound's efficacy in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2,3-Dimethoxybenzoic AcidLacks 3-methylbenzoyl groupModerate antioxidant activity
3-Chloro-4-methoxybenzoic AcidMono-halogenatedHigh activation of cathepsins B and L
4-Amino-7-Oxo-substituted AnaloguesContains different functional groupsLimited anticancer activity

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